Magnesium Butyrate
Description
Structure
2D Structure
Properties
CAS No. |
556-45-6 |
|---|---|
Molecular Formula |
C4H8MgO2 |
Molecular Weight |
112.41 g/mol |
IUPAC Name |
magnesium;butanoate |
InChI |
InChI=1S/C4H8O2.Mg/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI Key |
ZRTBZRYZNFFEST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] |
Other CAS No. |
556-45-6 |
Synonyms |
Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |
Origin of Product |
United States |
Synthesis and Advanced Chemical Characterization of Magnesium Dibutyrate
Methodologies for Chemical Synthesis of Butyrate (B1204436) Salts
The synthesis of butyrate salts, including magnesium dibutyrate, typically involves straightforward acid-base chemistry, although other specialized routes exist.
General Synthesis Routes from Butyric Acid and Metal Hydroxides
The most common and fundamental method for preparing simple metal salts of carboxylic acids is the direct reaction of the acid with a corresponding metal hydroxide (B78521). google.comgoogle.com This is an acid-base neutralization reaction. For butyrate salts, this involves reacting butyric acid (butanoic acid) with a metal hydroxide. vedantu.com The general reaction is as follows:
Butyric Acid + Metal Hydroxide → Metal Butyrate + Water
This method is widely applicable for producing various butyrate salts, such as sodium butyrate, by using the respective alkali or alkaline-earth metal hydroxide. google.comgoogle.comepo.org The reaction is typically exothermic and yields the salt and water as the primary products. google.com For instance, the reaction of butyric acid with sodium hydroxide results in sodium butyrate and water. google.com
Specific Reaction Pathways for Magnesium Dibutyrate Formation
Following the general principle, magnesium dibutyrate is synthesized by reacting butyric acid with magnesium hydroxide. Since magnesium is a divalent cation (Mg²⁺), two moles of butyric acid are required to neutralize one mole of magnesium hydroxide, as illustrated in the following balanced chemical equation:
2 CH₃CH₂CH₂COOH + Mg(OH)₂ → Mg(CH₃CH₂CH₂COO)₂ + 2 H₂O
Alternatively, other magnesium bases like magnesium oxide can be used. Another synthetic approach involves the use of Grignard reagents, such as reacting n-propyl magnesium chloride with carbon dioxide, which initially forms a magnesium carboxylate complex that can be subsequently hydrolyzed to yield butyric acid or its salt. nih.gov
Considerations for Yield Optimization and Reaction Efficiency
Several factors can be manipulated to optimize the yield and efficiency of magnesium dibutyrate synthesis.
Stoichiometry : Ensuring the correct molar ratio of reactants (2:1 for butyric acid to magnesium hydroxide) is crucial to drive the reaction to completion and avoid unreacted starting materials in the final product. google.com
Temperature : Controlling the reaction temperature is important. While the neutralization reaction is exothermic, providing gentle heating can increase the reaction rate. For some syntheses, specific temperature ranges, such as 50-70°C, are maintained to ensure a smooth reaction. google.com
Solvent and Mixing : The choice of solvent and efficient mixing are key to facilitate contact between the reactants. Water is a common solvent for this type of reaction. vedantu.com In solid-phase synthesis, an inert carrier can be used to control the reaction rate and prevent clumping. google.com
Product Isolation : After the reaction, the product, magnesium dibutyrate, needs to be isolated from the reaction mixture. This is often achieved by removing the water through evaporation or spray drying, which helps in obtaining a solid, free-flowing product. google.comgoogle.com
| Parameter | Consideration | Desired Outcome |
| Reactant Ratio | 2:1 molar ratio of Butyric Acid to Magnesium Hydroxide | Maximizes product formation and minimizes residual reactants. |
| Temperature | Controlled heating (e.g., 50-70°C) | Optimizes reaction rate without causing degradation. google.com |
| Reaction Medium | Use of appropriate solvent (e.g., water) or solid-phase carrier | Ensures efficient reactant interaction and manageable reaction. google.comvedantu.com |
| Product Recovery | Evaporation or spray drying | Obtains a solid product with low moisture content. google.comgoogle.com |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
To confirm the successful synthesis of magnesium dibutyrate and assess its purity, a suite of advanced analytical techniques is employed.
Spectroscopic Characterization Methods (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the formation of the desired salt. csfarmacie.czijirset.com
In the FTIR spectrum of magnesium dibutyrate, specific absorption bands are expected:
O-H Stretching : The broad absorption band corresponding to the hydroxyl (-OH) group of the carboxylic acid in butyric acid (typically around 3000 cm⁻¹) should disappear or significantly diminish, indicating the deprotonation of the acid. researchgate.net
C=O Stretching : The sharp peak for the carbonyl (C=O) group in butyric acid (around 1700-1725 cm⁻¹) shifts to a lower frequency range (typically 1550-1610 cm⁻¹) for the carboxylate anion (COO⁻) in the salt. This shift is a key indicator of salt formation.
C-H Stretching : Bands corresponding to the stretching vibrations of C-H bonds in the butyl chain will be present (typically in the 2850-2960 cm⁻¹ range).
Metal-Oxygen Bond : A band in the lower frequency region (below 600 cm⁻¹) may be observed, corresponding to the Mg-O ionic bond vibration. ijirset.com
| Functional Group | Expected Wavenumber Range (cm⁻¹) for Butyric Acid | Expected Wavenumber Range (cm⁻¹) for Magnesium Dibutyrate | Indication |
| Carboxylic Acid O-H | ~3000 (broad) | Absent | Deprotonation of the acid |
| Carbonyl C=O | ~1710 | ~1550-1610 (asymmetric stretch) & ~1415 (symmetric stretch) | Formation of carboxylate anion |
| Alkyl C-H | ~2870-2960 | ~2870-2960 | Presence of the butyl chain |
| Magnesium-Oxygen | N/A | < 600 | Presence of the ionic bond |
Data is synthesized from general spectroscopic principles and data for similar compounds. csfarmacie.czresearchgate.net
Mass Spectrometry Techniques for Complex Formation and Identification (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the identity of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like magnesium dibutyrate. researchgate.netcore.ac.uk
When a solution of magnesium dibutyrate is analyzed by ESI-MS, it can reveal the presence of various ionic species. In positive ion mode, one might observe the magnesium cation complexed with a single butyrate anion, [Mg(C₄H₇O₂)]⁺. In negative ion mode, the butyrate anion (C₄H₇O₂⁻) at a mass-to-charge ratio (m/z) of approximately 87 would be detected. ymdb.ca Furthermore, ESI-MS can detect cluster ions, which are adducts of magnesium and butyrate anions. researchgate.net For example, dinuclear complexes with the general formula [MgₙL₂ₙ₊₁]⁻ (where L is the butyrate anion) can be observed. researchgate.net The precise mass measurements provided by high-resolution mass spectrometry can unequivocally confirm the elemental composition of the detected ions, matching the theoretical mass of magnesium dibutyrate (Monoisotopic mass: 198.074 g/mol ). nih.gov
Thermal Analysis and Decomposition Pathways
The thermal stability and decomposition of magnesium dibutyrate are critical parameters for its handling, storage, and application in various fields. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the material's behavior upon heating. While specific literature exclusively detailing the thermal analysis of pure magnesium dibutyrate is limited, the decomposition pathways can be inferred from studies on analogous metal carboxylates, such as calcium, yttrium(III), and lanthanum(III) butyrates. shimadzu.comejbiotechnology.inforestek.com
Typically, the thermal decomposition of hydrated metal carboxylates is a multi-stage process. The initial stage involves dehydration, where bound water molecules are lost. This is followed by the decomposition of the anhydrous salt at higher temperatures. For metal butyrates, this decomposition often proceeds through the formation of an intermediate species, such as an oxy-carbonate, and the release of volatile organic compounds. shimadzu.comrestek.com The final solid residue is usually the corresponding metal carbonate or metal oxide, depending on the decomposition temperature and the reactivity of the metal cation.
Based on the behavior of similar metal butyrates, the decomposition of magnesium dibutyrate is proposed to follow these key steps:
Dehydration: Removal of any water of hydration.
Decomposition to Carbonate: The anhydrous magnesium dibutyrate decomposes to form magnesium carbonate (MgCO₃). This step involves the release of a symmetrical ketone, 4-heptanone (B92745) (C₃H₇COC₃H₇), and carbon dioxide (CO₂). shimadzu.comrestek.com
Decomposition of Carbonate: At higher temperatures, magnesium carbonate further decomposes to magnesium oxide (MgO) and carbon dioxide.
The following table summarizes the expected thermal events and decomposition products for magnesium dibutyrate, based on data from analogous metal butyrates.
Table 1: Inferred Thermal Decomposition Data for Magnesium Dibutyrate
| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) (Calculated) | Gaseous Products | Solid Residue |
| Dehydration (if hydrated) | 100 - 150 | Varies | H₂O | Anhydrous Mg(C₄H₇O₂)₂ |
| Decomposition | 300 - 500 | ~57.4% | 4-Heptanone, CO₂ | MgCO₃ |
| Final Decomposition | > 500 | ~22.1% | CO₂ | MgO |
Note: The temperature ranges and mass loss are estimations based on the decomposition of other metal butyrates and the stoichiometry of the proposed reactions. Actual values for magnesium dibutyrate may vary and require experimental verification.
Chromatographic and Other Separative Methods for Component Analysis
The analysis of magnesium dibutyrate, which consists of a magnesium cation and butyrate anions, necessitates separative techniques that can effectively quantify both components. Chromatographic methods are particularly well-suited for the analysis of the butyrate component, often after its conversion to a more volatile or easily detectable form. creative-proteomics.comfrontiersin.org The primary techniques employed for the analysis of short-chain fatty acids (SCFAs) like butyrate and their salts are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). creative-proteomics.comfrontiersin.org
Gas Chromatography (GC):
GC is a powerful technique for the separation and quantification of volatile compounds. nih.gov Since butyrate salts are non-volatile, a derivatization step is typically required to convert the butyric acid into a volatile ester, most commonly a methyl ester (fatty acid methyl ester, FAME). restek.com This is usually achieved by acidification of the sample to release free butyric acid, followed by esterification. The resulting volatile FAMEs are then separated on a capillary column and detected, commonly by a Flame Ionization Detector (FID). osha.gov Headspace GC is another approach where the volatile components in the space above the sample are analyzed, which can be useful for determining butyrate in various matrices. ejbiotechnology.info
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile method for separating non-volatile and thermally labile compounds, making it suitable for the direct analysis of organic acid salts without derivatization. creative-proteomics.comsci-hub.se For the analysis of butyrate, ion-exclusion chromatography is a common separation mode. shimadzu.comresearchgate.netresearchgate.net In this technique, an acidic mobile phase is used to suppress the ionization of the butyric acid, allowing it to be separated from other components. shimadzu.com Detection is often achieved using a UV detector at a low wavelength (around 210 nm) or an electroconductivity detector for higher sensitivity and selectivity. shimadzu.com Reversed-phase HPLC with a suitable column (e.g., C18) can also be used, though retention of highly polar organic acids can be challenging. creative-proteomics.comresearchgate.net
The magnesium content can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), which are highly sensitive for metal analysis.
The table below summarizes the typical chromatographic methods for the analysis of the butyrate component in magnesium dibutyrate.
Table 2: Chromatographic Methods for Butyrate Analysis
| Technique | Sample Preparation | Column Type | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Acidification and derivatization to FAMEs | Capillary column (e.g., Fused Silica) nih.gov | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | Dilution in mobile phase | Ion-exclusion or Reversed-phase (C18) shimadzu.comresearchgate.net | Acidic aqueous buffer (e.g., dilute sulfuric acid) researchgate.net | UV (210 nm) or Conductivity Detector shimadzu.com |
Molecular and Cellular Mechanisms of Action
Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition
Butyrate (B1204436) is a well-established inhibitor of class I and II histone deacetylases (HDACs). pnas.orgwikipedia.orgmdpi.com This inhibition is a cornerstone of its mechanism of action, leading to significant alterations in chromatin structure and gene expression.
Impact on Chromatin Architecture and Histone Acetylation Dynamics
The inhibition of HDACs by butyrate leads to a state of histone hyperacetylation. wikipedia.orgphysiology.org Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins neutralizes their positive charge, which in turn weakens the interaction between the histones and the negatively charged DNA. physiology.org This "loosening" of the chromatin structure, often referred to as chromatin remodeling, results in a more open and accessible conformation. news-medical.netbiorxiv.org
Table 1: Effects of Butyrate on Histone Acetylation
| Cell Type | Histone Mark | Observation | Reference |
| Macrophages | H3K9Ac | Increased levels at specific gene promoters following butyrate treatment. | pnas.org |
| Colon Cancer Cells | Acetylated H3 & H4 | Significant increases in overall acetylation levels after butyrate treatment. | iiarjournals.org |
| Various Cultured Cells | General Histone Acetylation | Butyrate treatment results in histone hyperacetylation. | wikipedia.org |
Influence on Gene Expression Profiles and Transcriptional Regulation
The changes in chromatin accessibility induced by butyrate's HDAC inhibitory activity directly translate to widespread alterations in gene expression. wikipedia.orgnih.gov By making gene promoter and enhancer regions more accessible, butyrate can either activate or repress the transcription of a multitude of genes, estimated to be around 2% of mammalian genes. wikipedia.org
The specific genes affected by butyrate are highly context-dependent, varying with cell type and the cellular environment. In cancer cells, butyrate is known to upregulate the expression of genes involved in cell cycle arrest, such as p21/WAF-1. physiology.orgplos.org This induction of p21 is a key mechanism behind butyrate's anti-proliferative effects. physiology.org Furthermore, butyrate can modulate the expression of genes related to apoptosis, such as those in the Bcl-2 family, and genes involved in cellular differentiation. nih.govmdpi.com
In immune cells, butyrate can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α at the transcriptional level. pnas.org Conversely, it can also induce the expression of anti-inflammatory genes. nih.gov This dual regulatory capacity highlights the nuanced role of butyrate in modulating cellular responses. The transcriptional changes are not always straightforward; for example, butyrate can cause both the opening and closing of different chromatin regions, leading to a complex pattern of gene up- and down-regulation. biorxiv.org
Table 2: Examples of Genes Regulated by Butyrate via HDAC Inhibition
| Gene | Cell Type | Effect of Butyrate | Functional Consequence | Reference |
| p21/WAF-1 | Colon Cancer Cells | Upregulation | Cell cycle arrest | physiology.orgplos.org |
| IL-6 | Macrophages | Downregulation | Anti-inflammatory response | pnas.org |
| tob-1 | Colon Cancer Cells | Upregulation | Growth arrest | gsea-msigdb.org |
| Cyclin B1 | Colon Cancer Cells | Downregulation | Inhibition of cell growth | physiology.org |
| TNF-α | Microglia | Downregulation | Anti-inflammatory response | nih.gov |
| IL-10 | Microglia | Upregulation | Anti-inflammatory response | nih.gov |
Potential Interactions with DNA Methyltransferases (DNMTs)
The epigenetic landscape is a complex interplay of various modifications, including histone acetylation and DNA methylation. There is growing evidence of crosstalk between these two key epigenetic mechanisms. Butyrate, primarily an HDAC inhibitor, may also indirectly influence DNA methylation patterns by affecting the activity and expression of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. researchgate.netmdpi.com
Intracellular Signaling Pathway Modulation
Beyond its profound epigenetic effects, butyrate also functions as a signaling molecule, primarily by activating specific G-protein coupled receptors and modulating the activity of key intracellular kinases.
G-Protein Coupled Receptor (GPCR) Agonism (e.g., FFAR2/GPR43, GPR41)
Butyrate is a known agonist for two closely related GPCRs: Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFAR3), or GPR41. mdpi.comnih.gov These receptors are expressed in a variety of cell types, including immune cells, adipocytes, and intestinal epithelial cells. nih.govfrontiersin.org
Activation of these receptors by butyrate initiates intracellular signaling cascades. FFAR2/GPR43 can couple to both Gαi/o and Gαq/11 proteins. mdpi.comfrontiersin.org
Gαi/o coupling: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov
Gαq/11 coupling: This pathway activates phospholipase C, which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC). mdpi.comnih.gov
FFAR3/GPR41 is thought to couple exclusively to the Gαi/o pathway, leading to the inhibition of cAMP production. plos.org The activation of these GPCRs by butyrate has been linked to various physiological responses, including the regulation of inflammation and metabolism. nih.govfrontiersin.org For example, in cardiomyocytes, butyrate acting through GPR41 can reduce cell shortening and intracellular calcium transients. nih.gov
Table 3: Butyrate-Activated G-Protein Coupled Receptors
| Receptor | Also Known As | G-Protein Coupling | Primary Signaling Outcome | Reference |
| FFAR2 | GPR43 | Gαi/o, Gαq/11 | ↓ cAMP, ↑ [Ca2+]i | mdpi.comfrontiersin.org |
| FFAR3 | GPR41 | Gαi/o | ↓ cAMP | plos.org |
Regulation of Key Kinase Activities (e.g., AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (B549165) (mTOR), Akt)
Butyrate can modulate several critical intracellular signaling pathways by influencing the activity of key protein kinases.
AMP-activated protein kinase (AMPK): Butyrate has been shown to activate AMPK in various cell types, including intestinal epithelial cells. nih.govcapes.gov.br AMPK acts as a cellular energy sensor. One mechanism for this activation involves an increase in intracellular calcium, which activates the upstream kinase CaMKKβ, leading to AMPK phosphorylation. mdpi.com Activated AMPK can then phosphorylate downstream targets to regulate processes like tight junction assembly, thereby enhancing intestinal barrier function. nih.gov Butyrate's effect on AMPK may also be linked to its influence on lipid metabolism. tandfonline.com
Akt (Protein Kinase B): The effect of butyrate on the Akt pathway, a central regulator of cell survival and growth, appears to be context-dependent. In some settings, butyrate treatment prevents the downregulation of Akt phosphorylation, suggesting an activation or maintenance of this pro-survival pathway. plos.org This can contribute to the enhancement of tight junction protein abundance through the Akt/mTOR pathway. plos.org However, in other contexts, such as in certain transformed cells, prolonged butyrate treatment can lead to the activation of Akt, which in turn promotes the degradation of other proteins like FoxO transcription factors. thieme-connect.com
mechanistic Target of Rapamycin (mTOR): As a downstream effector of the Akt pathway, mTOR signaling is also influenced by butyrate. By maintaining Akt phosphorylation, butyrate can support mTOR-mediated protein synthesis, which is important for cellular functions like building the intestinal barrier. plos.org
The modulation of these kinase pathways by butyrate adds another layer of complexity to its cellular effects, allowing it to influence a wide range of processes from cell metabolism and survival to barrier function and inflammation. nih.govmdpi.com
Influence on Nuclear Factor-kappa B (NF-κB) Pathway Activation and Downstream Effects
The butyrate component of magnesium dibutyrate is a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. springermedizin.demdpi.com Numerous studies on butyrate salts, such as sodium butyrate, demonstrate that butyrate exerts significant anti-inflammatory effects by inhibiting NF-κB activation. springermedizin.de The primary mechanism involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, butyrate ensures that NF-κB remains inactive and cannot translocate to the nucleus. nih.gov
This inhibition prevents NF-κB from binding to DNA and initiating the transcription of a wide array of pro-inflammatory genes. naturaldoctor.gr Consequently, the production of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, is significantly reduced. mdpi.comnih.gov This downstream effect of NF-κB inhibition is a cornerstone of butyrate's anti-inflammatory properties observed in various cell and animal models. mdpi.comnih.gov For instance, studies have shown that butyrate can suppress the inflammatory response induced by lipopolysaccharides (LPS) by downregulating the NF-κB signaling pathway. nih.govresearchgate.net
| Research Model | Butyrate Effect on NF-κB Pathway | Downstream Consequences |
| Bovine Macrophages | Decreased phosphorylation of IκB and p65. researchgate.net | Inhibition of pro-inflammatory mediators (e.g., COX-2, iNOS, IL-6). researchgate.net |
| Mouse Lung Injury Model | Downregulation of NF-κB p65 subunit activation. nih.gov | Reduced gene expression of TLR4, IL-1β, IL-6, and TNF-α. nih.gov |
| Caco-2 Intestinal Cells | Controlled translocation of p65 NF-κB into the nucleus. formexc.com | Decreased expression of COX-2 and ICAM1, and reduced TNF-α release. formexc.com |
| Lamb Model | Inhibition of LPS-induced TLR4/NF-κB signaling. mdpi.com | Reduced serum levels of TNF-α, IL-1β, and IL-8. mdpi.com |
Role in Reactive Oxygen Species (ROS) Generation and Cellular Redox Balance
In many contexts, particularly under conditions of cellular stress, butyrate demonstrates antioxidant properties. It can alleviate oxidative stress by decreasing the levels of ROS and increasing the activity of key antioxidant enzymes. mdpi.com For example, in intestinal epithelial cells challenged with hydrogen peroxide, sodium butyrate was shown to increase the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Butyrate may control ROS-mediated NF-κB activation by bolstering intracellular antioxidant defense systems. formexc.com
Conversely, some studies report that butyrate can induce ROS production in certain cell types. nih.gov In MG-63 osteoblastic cells, exposure to butyrate led to a marked increase in cellular ROS levels. nih.govpnas.org This suggests the effect of butyrate on redox balance may be cell-type and context-dependent.
The magnesium ion is also a critical player in maintaining redox balance. Magnesium deficiency is associated with increased oxidative stress, potentiating the production of ROS and mitochondrial dysfunction. mdpi.com Conversely, adequate magnesium levels are required for the synthesis of the master antioxidant glutathione and are essential for the function of antioxidant enzymes. mdpi.comnih.gov Therefore, the magnesium component of magnesium dibutyrate likely contributes to cellular protection against oxidative stress. embopress.org
| Component | Effect on ROS/Redox Balance | Research Finding |
| Butyrate | Antioxidant (Reduces ROS) | Alleviated H2O2-induced oxidative stress and decreased ROS levels in IPEC-J2 cells. mdpi.com |
| Antioxidant (Reduces ROS) | Prevented the overproduction of ROS in human islets exposed to streptozotocin. behrhaus.com | |
| Pro-oxidant (Increases ROS) | Markedly elevated cellular ROS levels in MG-63 osteoblastic cells. nih.govpnas.org | |
| Magnesium | Antioxidant (Reduces ROS) | High magnesium concentrations protected against oxidative stress in monocyte cultures. icm.edu.pl |
| Antioxidant (Reduces ROS) | Magnesium treatment improved mitochondrial function and reduced oxidative stress in a mouse model of progeria. embopress.org |
Ion Transport and Homeostasis Regulation
The components of magnesium dibutyrate are directly involved in the complex processes of ion transport and homeostasis, particularly for divalent cations like magnesium itself.
Direct and Indirect Effects on Magnesium Ion Channels and Transporters (e.g., TRPM6/7)
The primary active transport of magnesium in the intestine and kidney is mediated by the Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7) ion channels. researchgate.netphysiology.org Research has revealed a direct and notable interaction between butyrate and these channels.
Electrophysiological studies have demonstrated that intracellular butyrate directly reduces the activity of the heteromeric TRPM6/7 channel complex. nih.govresearchgate.net This inhibitory action was confirmed by experiments showing that blocking the cellular uptake of butyrate (via the MCT1 transporter) prevented its inhibitory effect on magnesium influx, proving the effect is intracellular. nih.govresearchgate.net Specifically, intracellular butyrate was found to significantly lower the current densities of TRPM7. nih.gov This identifies butyrate as a novel intracellular regulator of intestinal magnesium uptake. nih.govresearchgate.net While long-term supplementation with sodium butyrate in mice was found to increase the mRNA expression of Trpm7 in the colon, the acute effect is inhibitory. researchgate.net
The magnesium ion itself is a critical regulator of TRPM6/7 activity. The channels are strongly inhibited by physiological levels of intracellular Mg²⁺ and Mg-ATP, forming a negative feedback loop that helps maintain magnesium homeostasis. uniprot.org The heteromeric TRPM6/7 channel configuration is thought to allow for activity within a physiological range of intracellular magnesium concentrations. uniprot.org
Interplay with Other Divalent Cation Absorption Mechanisms
The effect of the butyrate moiety on divalent cation transport appears to be specific. A key study demonstrated that while sodium butyrate significantly inhibited the uptake of magnesium (²⁵Mg²⁺) in Caco-2 colon cells, the uptake of calcium (Ca²⁺), another crucial divalent cation, was unaffected. researchgate.net This suggests that butyrate does not cause a general disruption of divalent cation transport but rather acts on a specific pathway for magnesium absorption. researchgate.net
However, other research indicates that butyrate can influence calcium transport under different conditions. Some studies suggest butyrate can induce Ca²⁺ release from the endoplasmic reticulum, which then triggers store-operated calcium entry (SOCE) from the extracellular environment. mdpi.comportlandpress.com This effect has been linked to various cellular processes, but its direct interplay with the primary intestinal absorption pathways for calcium, such as the TRPV6 channel, is distinct from its inhibitory effect on TRPM6/7.
Divalent cations, including Ca²⁺ and Mg²⁺, can also compete for permeation through the TRPM6/7 channels, meaning high concentrations of one can interfere with the uptake of the other. nih.gov
Bioenergetic Metabolism and Adenosine (B11128) Triphosphate (ATP) Production Pathways
Both magnesium and butyrate are central to cellular energy production. Butyrate serves as a primary fuel source for colonocytes, while magnesium is an indispensable cofactor in the synthesis and utilization of Adenosine Triphosphate (ATP). nih.govnih.gov
Effects on Mitochondrial Oxidative Phosphorylation
The butyrate component of magnesium dibutyrate has complex effects on mitochondrial oxidative phosphorylation (OXPHOS). Butyrate is a short-chain fatty acid that can be readily metabolized in the mitochondria. It enters the tricarboxylic acid (TCA) cycle as acetyl-CoA to fuel ATP production. biorxiv.org Studies show that butyrate can positively modulate mitochondrial function by enhancing OXPHOS and fatty acid beta-oxidation. researchgate.net In cell lines with existing mitochondrial dysfunction, butyrate was found to significantly increase respiratory parameters linked to ATP production. researchgate.netfrontiersin.org Even in cells with normal mitochondria, butyrate can enhance mitochondrial respiration when they are challenged with oxidative stress. researchgate.net
The magnesium ion is fundamentally required for energy production. nih.gov It is essential for maintaining the mitochondrial respiratory chain and acts as a cofactor for numerous enzymes involved in oxidative phosphorylation and the TCA cycle. icm.edu.plnih.gov Crucially, ATP must bind to a magnesium ion to form the biologically active Mg-ATP complex, which is the form used by virtually all ATP-dependent enzymes in the cell. naturaldoctor.grbehrhaus.com Therefore, magnesium availability is a rate-limiting factor for ATP synthesis and utilization. embopress.orgbehrhaus.com A deficiency in magnesium can directly impair mitochondrial oxidative phosphorylation. ias.ac.in
Influence on Glycolysis and Overall Cellular Energy Dynamics
The Role of Magnesium in Glycolysis and Energy Production
Magnesium is a critical cofactor for over 600 enzymes in the human body, with a paramount role in cellular energy production. nih.govbibliotekanauki.pl Its involvement is fundamental to the process of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP (adenosine triphosphate) in the process. wintergreensport.comkhanacademy.org Many glycolytic enzymes are magnesium-dependent, where Mg²⁺ facilitates the transfer of high-energy phosphate (B84403) groups or is required for enzyme stability and activity. nih.govnih.gov Key magnesium-dependent enzymes in the glycolytic pathway include hexokinase, phosphofructokinase, phosphoglycerate kinase, and pyruvate kinase. nih.govnih.gov
Beyond glycolysis, magnesium is indispensable for the synthesis and stability of ATP, the primary energy currency of the cell. nih.govwintergreensport.com ATP exists predominantly as a complex with magnesium (Mg-ATP). nih.gov This complexing is crucial for ATP to be biologically active. Magnesium is also required for the function of mitochondrial ATP synthase, the enzyme that generates the vast majority of cellular ATP through oxidative phosphorylation. nih.govdrugbank.com Therefore, an adequate supply of magnesium is essential for maintaining cellular energy homeostasis. nih.gov
The Influence of Butyrate on Cellular Metabolism
The butyrate component has a multifaceted influence on cellular energy dynamics, which is highly dependent on the cell type and its metabolic state. aacrjournals.orgoncotarget.com
In normal, healthy colonocytes, butyrate is the preferred energy source. oncotarget.comamegroups.org It is taken up by the cells and undergoes β-oxidation in the mitochondria to produce acetyl-CoA. amegroups.orgplos.org This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, driving oxidative phosphorylation to generate large amounts of ATP. amegroups.orgplos.org In this context, butyrate directly fuels cellular energy production.
Conversely, in many cancer cells, which often exhibit a metabolic shift toward aerobic glycolysis (the "Warburg effect"), butyrate is not efficiently metabolized. aacrjournals.orgoncotarget.complos.org Instead of serving as an energy source, it accumulates and can act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that can suppress cell proliferation. aacrjournals.orgplos.org In this scenario, butyrate has been shown to decrease the glycolytic rate. plos.orgmdpi.com Studies in various cancer cell lines, including colon, lung, and breast cancer, have demonstrated that butyrate can shift energy metabolism away from glycolysis and towards more oxidative metabolism. plos.org
The interaction between magnesium and butyrate adds another layer of complexity. Research on the human colon adenocarcinoma cell line Caco-2 provides specific insights into how butyrate can modulate cellular energy pathways that are intrinsically magnesium-dependent. A study demonstrated that treating Caco-2 cells with sodium butyrate led to a significant reduction in the total ATP production rate. nih.govnih.gov This was accompanied by a decrease in both glycolysis and mitochondrial oxidative phosphorylation. nih.gov
The study utilized a Seahorse XF analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis, and the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation. The results showed that butyrate treatment lowered both of these metabolic rates, indicating a broad suppression of the main ATP-producing pathways in these cells. nih.govresearchgate.net
Table 1: Effect of Butyrate Treatment on Metabolic Rates in Caco-2 Cells
This table summarizes the observed effects of treating Caco-2 human colon cells with 8 mmol/L sodium butyrate on the two primary energy-producing pathways.
| Metabolic Pathway | Indicator | Observed Effect of Butyrate Treatment | Reference |
|---|---|---|---|
| Glycolysis | Extracellular Acidification Rate (ECAR) | Decreased | nih.govresearchgate.net |
| Oxidative Phosphorylation (OXPHOS) | Oxygen Consumption Rate (OCR) | Decreased | nih.govresearchgate.net |
Interestingly, the same study found that butyrate also inhibited the uptake of magnesium into the cells. nih.govnih.gov This suggests a potential feedback loop where butyrate not only directly impacts energy-producing pathways but may also influence the availability of magnesium, a crucial cofactor for these very same pathways. The inhibition of magnesium uptake was found to be a direct effect on the TRPM6/7 magnesium channel and occurred before the changes in ATP levels, suggesting it is not a consequence of metabolic shutdown but rather a primary effect. nih.govnih.gov
Table 2: Key Magnesium-Dependent Enzymes in Glycolysis
This table highlights the essential role of magnesium as a cofactor for several key enzymatic steps in the glycolytic pathway.
| Enzyme | Function in Glycolysis | Role of Magnesium | Reference |
|---|---|---|---|
| Hexokinase | Phosphorylates glucose to glucose-6-phosphate. | Facilitates phosphate transfer from ATP. | nih.govnih.govbiologydictionary.net |
| Phosphofructokinase | Phosphorylates fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. | Facilitates phosphate transfer from ATP. | nih.govnih.gov |
| Phosphoglycerate Kinase | Transfers a phosphate group from 1,3-bisphosphoglycerate to ADP to form ATP. | Facilitates phosphate transfer to ADP. | nih.govnih.gov |
| Pyruvate Kinase | Transfers a phosphate group from phosphoenolpyruvate (B93156) to ADP to form ATP. | Facilitates phosphate transfer to ADP. | nih.govnih.gov |
| Aldolase | Cleaves fructose-1,6-bisphosphate. | Required for enzyme stability and activity. | nih.gov |
| Enolase | Converts 2-phosphoglycerate to phosphoenolpyruvate. | Required for enzyme stability and activity. | nih.gov |
Preclinical Investigation Models and Mechanistic Insights
In Vitro Cellular Model Systems
In vitro models are crucial for dissecting the specific cellular and molecular responses to compounds like magnesium dibutyrate. These systems allow for controlled investigation into the compound's effects on various cell types, providing a foundational understanding of its biological activities.
Intestinal epithelial cell lines are instrumental in modeling the gut barrier and studying the effects of various substances on its integrity and function. Caco-2 cells, derived from human colorectal adenocarcinoma, and IPEC-J2 cells, a non-transformed porcine jejunal epithelial cell line, are two of the most widely used models. nih.govfrontiersin.org
In the IPEC-J2 cell line, butyrate (B1204436) has demonstrated a protective effect against lipopolysaccharide (LPS)-induced barrier dysfunction. plos.orgnih.gov It mitigates the negative impact of LPS on epithelial integrity by selectively upregulating the expression of tight junction proteins, particularly claudin-3 and claudin-4. frontiersin.orgplos.orgnih.gov This effect is linked to the activation of the Akt signaling pathway, which is involved in protein synthesis. plos.orgnih.gov Furthermore, monobutyrin, a butyrate derivative, has been shown to increase the levels of ZO-1 and occludin in IPEC-J2 cells. cambridge.org
| Cell Line | Compound | Key Findings on Barrier Integrity | Impact on Tight Junction Proteins | Reference |
|---|---|---|---|---|
| Caco-2 | Butyrate | Increases transepithelial electrical resistance (TEER) and decreases inulin (B196767) permeability. | Promotes redistribution and assembly of ZO-1 and occludin. Some studies show increased expression of claudin-1, ZO-1, and occludin. | nih.govfrontiersin.org |
| IPEC-J2 | Butyrate | Mitigates LPS-induced impairment of barrier integrity. | Selectively upregulates claudin-3 and claudin-4 expression via the Akt signaling pathway. | frontiersin.orgplos.orgnih.gov |
| IPEC-J2 | Monobutyrin | Enhances tight junction function. | Increases protein levels of ZO-1 and occludin. | cambridge.org |
Butyrate can influence the transport of ions across the intestinal epithelium. Studies using Caco-2 cells have shown that butyrate can inhibit the uptake of magnesium (Mg2+). researchgate.netnih.gov This effect is thought to occur intracellularly, as blocking butyrate uptake prevents its inhibitory action on Mg2+ absorption. researchgate.netnih.gov Electrophysiological studies have demonstrated that intracellular butyrate directly reduces the activity of the TRPM6/7 magnesium channel complex. researchgate.netnih.gov Interestingly, this inhibitory effect on Mg2+ uptake by butyrate precedes its effects on cellular energy metabolism, such as the reduction of ATP production and the phosphorylation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov In contrast, butyrate did not affect calcium (Ca2+) uptake in these cells. researchgate.netnih.gov
In IPEC-J2 cells, which are known to express various ion transporters, the focus of butyrate research has been more on its impact on barrier function and less on specific ion fluxes. nih.govplos.org However, the integrity of tight junctions, which is influenced by butyrate, plays a crucial role in regulating the paracellular movement of ions. frontiersin.org
| Cell Line | Compound | Effect on Ion Transport/Uptake | Mechanism | Reference |
|---|---|---|---|---|
| Caco-2 | Butyrate | Inhibits Mg2+ uptake. | Directly reduces the activity of the TRPM6/7 magnesium channel complex from the intracellular side. | researchgate.netnih.gov |
| Caco-2 | Butyrate | No effect on Ca2+ uptake. | Not applicable. | researchgate.netnih.gov |
The immunomodulatory properties of butyrate are a significant area of research. Studies using immune cell lines have provided insights into how magnesium dibutyrate might influence inflammatory responses.
Butyrate has demonstrated potent anti-inflammatory effects on macrophages. In models using bone marrow-derived macrophages and porcine alveolar macrophages, butyrate treatment leads to a down-regulation of lipopolysaccharide (LPS)-induced pro-inflammatory mediators. mdpi.comnih.gov Specifically, it has been shown to decrease the secretion of nitric oxide (NO), interleukin-6 (IL-6), and IL-12. nih.gov However, the production of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) appears to be unaffected by butyrate. nih.gov The mechanism behind this selective regulation is attributed to the inhibition of histone deacetylases (HDACs) by butyrate. nih.gov In bovine macrophages, sodium butyrate has been found to alleviate LPS-induced inflammatory responses by inhibiting the NF-κB and NLRP3 signaling pathways. frontiersin.org
Mast cells, another key player in the immune system, are also influenced by butyrate. Butyrate can inhibit the activation of mast cells, leading to a reduction in the release of inflammatory mediators. researchgate.netnih.gov This inhibition is thought to be mediated through various mechanisms, including reduced calcium entry and the regulation of transcription factors like NF-κB. researchgate.net
| Cell Line | Compound | Effect on Inflammatory Mediator Secretion | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Macrophages | Butyrate | Decreases LPS-induced NO, IL-6, and IL-12. No effect on TNF-α and MCP-1. | Inhibition of histone deacetylases (HDACs). | nih.gov |
| Bovine Macrophages | Sodium Butyrate | Alleviates LPS-induced IL-6 and IL-1β. | Inhibition of NF-κB and NLRP3 signaling pathways. | frontiersin.org |
| Mast Cells | Butyrate | Inhibits release of inflammatory mediators. | Reduced calcium entry and regulation of transcription factors. | researchgate.netnih.gov |
Butyrate can modulate the functional state of immune cells, particularly macrophages. It is known to influence macrophage polarization, a process where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). ijbs.com By inhibiting HDACs, butyrate can render intestinal macrophages hyporesponsive to commensal bacteria, thus contributing to immune homeostasis. nih.gov The anti-inflammatory effects of butyrate on macrophages are linked to its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the activity of NF-κB. jst.go.jp
In mast cells, activation is a critical step that leads to the release of a host of inflammatory molecules. imrpress.comfairfieldnutrition.com.au Butyrate has been shown to inhibit human mast cell activation, potentially by targeting super-enhancers that regulate key mast cell genes. nih.gov This suggests a role for butyrate in modulating the transcriptional program that governs mast cell function.
Regulation of Inflammatory Mediator Secretion
Effects on Other Relevant Cell Types (e.g., Osteoblastic Cells, Select Carcinoma Cell Lines for mechanistic understanding)
The biological effects of magnesium dibutyrate at the cellular level are primarily attributed to the actions of the butyrate anion, a well-studied short-chain fatty acid and histone deacetylase (HDAC) inhibitor.
Research on osteoblastic and carcinoma cell lines reveals that butyrate exerts significant control over cell proliferation and survival by modulating the cell cycle and inducing programmed cell death (apoptosis).
In the human osteoblastic cell line MG-63, butyrate has been shown to suppress cell proliferation. plos.orgnih.gov This inhibitory effect is linked to its ability to induce cell cycle arrest, specifically at the G2/M phase. plos.orgsemanticscholar.org Mechanistically, this arrest is associated with a decrease in the mRNA and protein expression of key cell cycle regulators cdc2 and cyclin-B1. plos.orgnih.gov Concurrently, butyrate stimulates the expression of cyclin-dependent kinase inhibitors p21, p27, and p57, which further contributes to halting cell cycle progression. plos.orgnih.govsemanticscholar.org In addition to causing cell cycle arrest, butyrate also induces a degree of apoptosis in MG-63 osteoblastic cells. plos.orgsemanticscholar.org
Similar effects are observed in various carcinoma cell lines. In Madin-Darby bovine kidney (MDBK) epithelial cells, butyrate is known to induce both apoptosis and cell cycle arrest at the G1/S boundary and the G2/M phase. nih.gov Studies on human colon carcinoma cells have also established butyrate's role in inducing apoptosis and inhibiting cell proliferation. nih.gov The overarching mechanism involves the repression of a wide array of genes related to cell cycle control and a general induction of pro-apoptotic genes. nih.gov
Table 1: Effect of Butyrate on Cell Cycle and Apoptosis-Related Proteins in MG-63 Osteoblastic Cells
| Protein/Gene | Observed Effect | Reference |
|---|---|---|
| cdc2 | Decreased mRNA and protein expression | plos.orgnih.gov |
| Cyclin-B1 | Decreased mRNA and protein expression | plos.orgnih.gov |
| p21 | Stimulated expression | nih.govsemanticscholar.org |
| p27 | Stimulated expression | nih.govsemanticscholar.org |
| p57 | Stimulated expression | semanticscholar.org |
Butyrate also influences the expression of proteins that form the extracellular matrix (ECM), a critical component of tissue structure and function. In MG-63 osteoblastic cells, butyrate has been found to suppress the expression of type I collagen, a primary structural protein in bone. plos.orgnih.gov This suggests that high concentrations of butyrate could impair bone tissue repair and regeneration. plos.org Further studies on MG-63 cells show that butyrate can stimulate the expression of Matrix Metalloproteinase-2 (MMP-2) and osteopontin (B1167477) (OPN), while also affecting the crucial RANKL/OPG (Receptor Activator of Nuclear Factor Kappa-B Ligand/Osteoprotegerin) system by stimulating RANKL and inhibiting OPG expression. nih.gov These actions collectively point towards a complex regulatory role in bone matrix turnover. nih.gov
In other cell types, such as bovine kidney epithelial cells, butyrate treatment led to the down-regulation of genes for collagens, including COL3A1 and COL5A2. nih.gov Conversely, the introduction of magnesium-based materials has been shown to reduce the ability of cancer cells to invade through an ECM-like gel, suggesting an influence on cell-matrix interactions. nih.gov
Table 2: Effect of Butyrate on Extracellular Matrix and Related Components
| Cell Type | Component | Observed Effect | Reference |
|---|---|---|---|
| MG-63 Osteoblastic Cells | Type I Collagen | Decreased protein expression | plos.orgnih.gov |
| MG-63 Osteoblastic Cells | MMP-2 | Stimulated secretion | nih.gov |
| MG-63 Osteoblastic Cells | Osteopontin (OPN) | Stimulated secretion | nih.gov |
| Bovine Kidney Epithelial Cells | COL3A1, COL5A2 | Down-regulated gene expression | nih.gov |
Influence on Cell Cycle Progression and Apoptosis Mechanisms
In Vivo Non-Human Animal Models (Focus on Mechanistic Elucidation)
In vivo studies, particularly in ruminants, provide critical insights into the bioavailability and systemic effects of magnesium dibutyrate.
Magnesium dibutyrate has been identified as a highly bioavailable source of magnesium for ruminants like dairy cows. preprints.orgpalital.com In these animals, a significant portion of magnesium absorption occurs in the rumen. premiermagnesia.com Research demonstrates that the butyrate component plays a key role in this process by stimulating the growth and proliferation of rumen papillae, the small projections lining the rumen wall. preprints.orgpalital.com This increase in papillae size expands the total surface area of the rumen, thereby enhancing its capacity to absorb not only short-chain fatty acids but also minerals like magnesium. preprints.orgpalital.com
An experiment conducted with dairy cows showed that magnesium from magnesium butyrate was readily available for absorption. preprints.org The calculated fractional absorption of magnesium from this compound was 71.6%, a figure significantly greater than that observed for other magnesium sources like magnesium oxide (MgO). preprints.org This suggests that this compound is a superior source for delivering magnesium to the animal. preprints.org
Table 3: Comparative Fractional Magnesium (Mg) Absorption in Dairy Cows
| Magnesium Source | Calculated Fractional Mg Absorption (%) | Reference |
|---|---|---|
| This compound | 71.6% | preprints.org |
| Magnesium Oxide (MgO) | Lower than this compound | preprints.org |
Magnesium dibutyrate's components, magnesium and butyrate, are intrinsically linked with the gut microbiota. Butyrate is a primary metabolite produced by the gut microbiota through the fermentation of dietary fibers. frontiersin.org The predominant butyrate-producing bacterial species belong to the Firmicutes phylum, including Faecalibacterium prausnitzii, Clostridium spp., Eubacterium spp., and Roseburia spp. mdpi.com
Magnesium itself is a crucial cofactor for the metabolic processes within the gut microbiome; gut microbiota cannot effectively produce short-chain fatty acids like butyrate in the absence of magnesium. qeios.com Furthermore, research into related magnesium compounds, such as magnesium hydride, in in vitro fermentation models using broiler chicken cecal contents, has shown an ability to promote the abundance of SCFA-producing bacteria, including Ruminococcus and Blautia. frontiersin.org These findings suggest that providing a bioavailable source of magnesium, such as magnesium dibutyrate, could support a healthy gut microbiome geared towards the production of beneficial metabolites like butyrate.
The systemic effects of magnesium and butyrate have been explored in various non-human animal models. In vivo studies using bioresorbable magnesium alloy screws in rats were conducted to assess biocompatibility and systemic impact. nih.gov These studies monitored serum biochemical parameters and organ-specific responses. Results indicated that while most parameters like liver and kidney weight showed no significant differences, there were transient changes in some serum markers. nih.gov For instance, creatinine (B1669602) levels in the magnesium implant group showed a statistically significant increase at the two-week mark compared to control groups. nih.gov Analysis of tissues surrounding the magnesium implants revealed a temporary increase in inflammatory cytokines such as TNF-α and IL-6, which peaked around the fourth week before declining. nih.gov
Butyrate is known to cause profound changes in gene expression across multiple organ systems. nih.gov In a preclinical model of acute kidney injury, the administration of propionate (B1217596) and butyrate was shown to prevent and slow the progression of kidney damage. oup.com This protective effect was linked to the downregulation of genes related to inflammatory processes and immune system activation triggered by TNF-α in tubular cells. oup.com Butyrate is also an activator of Aryl hydrocarbon Receptor (AhR)-regulated genes, such as CYP1A1, which are involved in metabolic and detoxification pathways. researchgate.net These findings highlight the potential for the components of magnesium dibutyrate to exert significant influence on systemic health through the modulation of organ-specific gene expression. nih.govoup.com
Exploration of Cellular Responses in Specific Tissues (e.g., Adipose Tissue, Rumen Epithelium)
The cellular responses to magnesium dibutyrate, and more broadly, butyrate, have been investigated in specific tissues, revealing significant impacts on metabolism, inflammation, and cell proliferation. The following sections detail the research findings in adipose tissue and the rumen epithelium.
Adipose Tissue
Butyrate, a short-chain fatty acid, has been shown to influence several key functions within adipose tissue, including adipogenesis, lipolysis, and inflammation. nih.gov In mouse models of obesity, butyrate administration has been observed to reduce adipocyte hypertrophy, which is the enlargement of fat cells. ru.nl
One of the primary effects of butyrate on adipose tissue is the modulation of inflammation. nih.gov Research has demonstrated that butyrate can attenuate the production of pro-inflammatory markers in the adipose tissue of obese and diabetic mice. nih.gov Specifically, sodium butyrate has been shown to inhibit the NLRP3 inflammasome pathway in the adipose tissue of db/db mice, a model for type 2 diabetes. nih.gov This anti-inflammatory effect is associated with a reduction in cytokines and immunological markers such as CD68, Interferon-γ, and Mcp1. nih.gov Furthermore, butyrate supplementation can shift the immune cell profile in adipose tissue towards a more anti-inflammatory state, with increased levels of M2 macrophages and regulatory T-cells relative to pro-inflammatory M1 macrophages. nih.gov
Butyrate also plays a role in regulating lipid metabolism. While the effects on lipolysis are still debated, some studies suggest that butyrate can increase the release of glycerol (B35011), a marker for lipolysis. nih.gov It may also enhance the adipose tissue's storage capacity for lipids, as evidenced by improved systemic lipid profiles in obese rodents. nih.gov Additionally, butyrate has been found to induce the "browning" of white adipose tissue (WAT), a process that increases energy expenditure through thermogenesis. mdpi.com This is accompanied by the upregulation of genes involved in adipokine production and glucose metabolism. mdpi.com
Studies have also highlighted butyrate's ability to improve insulin (B600854) sensitivity in adipose tissue. In butyrate-fed obese mice, there is an increased expression of the insulin receptor and glucose transporter 4 (GLUT4), suggesting enhanced glucose uptake by adipocytes. nih.gov
Table 1: Effects of Butyrate on Cellular Responses in Adipose Tissue
| Cellular Process | Observed Effect | Model System | Citation |
|---|---|---|---|
| Inflammation | Attenuated production of pro-inflammatory markers (e.g., TNF-α) | Obese and diabetic mice | nih.gov |
| Inhibition of NLRP3 inflammasome pathway | db/db mice | nih.gov | |
| Reduced expression of CD68, Interferon-γ, Mcp1 | db/db mice | nih.gov | |
| Shift towards anti-inflammatory M2 macrophages | Obesity mice model | nih.gov | |
| Lipid Metabolism | Reduced adipocyte hypertrophy | High-fat diet-fed mice | ru.nl |
| Increased glycerol release (lipolysis) | In vitro and in vivo studies | nih.gov | |
| Improved systemic lipid profiles (triglycerides, cholesterol) | Obese rodent models | nih.gov | |
| Induction of white adipose tissue "browning" | High-fat diet-fed mice | mdpi.com | |
| Insulin Sensitivity | Increased expression of insulin receptor and GLUT4 | Obese mice | nih.gov |
| Adipogenesis | Stimulated in obese mice, potentially reduced in lean models | In vitro and in vivo studies | nih.gov |
Rumen Epithelium
Butyrate's effect on the rumen epithelium is mediated through the regulation of gene expression related to cell proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com Studies in goats have shown that butyrate infusion leads to a time-dependent increase in the mRNA expression of genes that regulate the cell cycle, such as cyclins (D1, E1, A) and cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6). frontiersin.org This upregulation of proliferative genes is coupled with an increase in the expression of apoptotic genes like caspases 3 and 9, and Bax, suggesting a concurrent regulation of cell turnover to achieve epithelial growth. frontiersin.org
Furthermore, butyrate acts as a histone deacetylase (HDAC) inhibitor, which can lead to genome-wide changes in histone acetylation and alter gene expression. mdpi.comnih.gov In bovine rumen epithelial cells, butyrate treatment has been shown to increase H3K27ac acetylation, which is associated with enhanced gene expression. mdpi.com The genes affected are involved in critical cellular pathways, including the AMPK and MAPK signaling pathways, which are important for cell metabolism and growth. mdpi.com
Butyrate also influences the expression of genes related to nutrient transport and intracellular pH regulation in the rumen epithelium. nii.ac.jp For instance, it has been shown to increase the expression of monocarboxylate transporters (MCT) and sodium-hydrogen exchangers (NHE), which are involved in VFA transport and maintaining pH balance. nii.ac.jp This indicates that butyrate not only stimulates the physical growth of the rumen lining but also enhances its functional capacity for nutrient absorption and homeostasis. nii.ac.jp
Table 2: Effects of Butyrate on Cellular Responses in Rumen Epithelium
| Cellular Process | Observed Effect | Model System | Citation |
|---|---|---|---|
| Cell Proliferation | Increased papillae size and number of cell layers | Goats | frontiersin.org |
| Upregulation of cell cycle genes (Cyclins, CDKs) | Goats, Bovine cells | frontiersin.orgtechscience.com | |
| Inhibition of cell apoptosis | Ruminants | nih.govmdpi.com | |
| Gene Expression | Increased mRNA expression of apoptotic genes (Caspases, Bax) | Goats | frontiersin.org |
| Genome-wide increase in H3K27ac acetylation | Bovine rumen epithelial cells | mdpi.com | |
| Altered expression of genes in AMPK and MAPK signaling pathways | Bovine rumen epithelial cells | mdpi.com | |
| Nutrient Transport | Increased expression of monocarboxylate transporters (MCT) | Calves, lambs, goats | nii.ac.jp |
| Increased expression of sodium-hydrogen exchangers (NHE) | Calves, goats | nii.ac.jp | |
| Morphology | Increased rumen papillae length and thickness | Dairy cows, bulls | palital.commdpi.com |
Comparative Biochemistry and Interactions
Comparison with Other Butyrate (B1204436) Salts (e.g., Sodium Butyrate, Calcium Butyrate)
The biological effects of butyrate salts are primarily attributed to the butyrate anion. However, the accompanying cation (e.g., sodium, calcium, magnesium) can influence their biological activity and cellular uptake.
Differences in Biological Activity and Cellular Uptake Mechanisms
Studies comparing sodium butyrate and calcium magnesium butyrate suggest that any perceived differences in efficacy are often related to the mineral component. bodybio.co.uk For instance, some individuals report that calcium and magnesium have a more relaxing effect, while sodium is perceived as more energizing. bodybio.co.uk
Research indicates that butyrate can influence mineral absorption. One study found that colonic butyrate concentrations in mice negatively correlated with serum magnesium levels. nih.gov In Caco-2 cells, a model for the intestinal barrier, sodium butyrate was shown to inhibit magnesium uptake, while calcium uptake was unaffected. nih.govnih.gov This inhibition of magnesium uptake by butyrate appears to be a direct intracellular effect on the TRPM6/7 magnesium channel and precedes metabolic changes like reduced ATP production. nih.govnih.gov
The uptake of butyrate itself into cells is a critical factor for its biological activity. This process is facilitated by monocarboxylate transporters such as MCT1. nih.gov Blocking these transporters prevents the inhibitory effect of butyrate on magnesium uptake, demonstrating that butyrate must enter the cell to exert this particular effect. nih.govnih.gov
Comparative Analysis with Other Magnesium Compounds
Magnesium is available in various supplemental forms, each with distinct properties and bioavailabilities. These forms typically involve magnesium bound to a carrier molecule, such as an amino acid or an organic acid, which aids in its absorption and confers specific biological activities. brauer.com.au
Relative Biological Activities and Mechanistic Distinctions
Different magnesium compounds exhibit varying biological activities based on the molecule to which magnesium is bound.
Magnesium Citrate : A combination of magnesium and citric acid, it is one of the more bioavailable forms. brauer.com.auhealthline.com It is well-absorbed in the digestive tract and is often used to address magnesium deficiency and for its laxative effects. healthline.combodybio.com
Magnesium Glycinate : This form binds magnesium to the amino acid glycine, which is known for its calming effects. aor.cabodybio.co.uk It is highly bioavailable and gentle on the stomach, making it a good choice for those with sensitive digestion. bodybio.co.uk Research suggests it may be beneficial for sleep and anxiety. healthline.comchandramd.com
Magnesium Malate : This compound of magnesium and malic acid is well-absorbed and may be gentler on the system than other forms. healthline.commedicalnewstoday.com Malate is involved in cellular energy production, and this form has been explored for conditions like fibromyalgia and chronic fatigue syndrome. healthline.comaor.ca
Magnesium Taurate : This form combines magnesium with the amino acid taurine (B1682933). Both magnesium and taurine have been shown to support cardiovascular health by helping to regulate blood pressure and heart muscle contraction. aor.caostrovit.com
Magnesium L-Threonate : This form is noted for its ability to increase magnesium concentrations in brain cells, potentially supporting cognitive function and memory. healthline.comaor.ca
Magnesium Orotate : Combining magnesium with orotic acid, this form is easily absorbed and may support heart health due to orotic acid's role in energy production pathways in cardiovascular tissue. healthline.comblazma.com
Magnesium Oxide : An inorganic salt of magnesium and oxygen, it has lower bioavailability compared to organic forms. healthline.comostrovit.com It is often used for short-term relief of digestive issues like heartburn and constipation. healthline.com
Magnesium Sulfate : Commonly known as Epsom salt, it has lower bioavailability when taken orally and is used as a laxative. blazma.com
The following table provides a comparative overview of different magnesium compounds:
| Compound | Carrier Molecule | Key Biological Activities | Bioavailability |
| Magnesium Dibutyrate | Butyric Acid | HDAC inhibition, supports gut health | Information not widely available |
| Magnesium Citrate | Citric Acid | Supports digestion, muscle function | High brauer.com.auhealthline.com |
| Magnesium Glycinate | Glycine | Calming, supports sleep and relaxation | High bodybio.co.uk |
| Magnesium Malate | Malic Acid | Supports energy production | High healthline.commedicalnewstoday.com |
| Magnesium Taurate | Taurine | Supports cardiovascular health | Well-absorbed ostrovit.com |
| Magnesium L-Threonate | Threonic Acid | Supports brain health and cognitive function | High, crosses blood-brain barrier healthline.com |
| Magnesium Orotate | Orotic Acid | Supports heart health | High healthline.com |
| Magnesium Oxide | Oxygen | Laxative, antacid | Low healthline.comostrovit.com |
| Magnesium Sulfate | Sulfur and Oxygen | Laxative | Low blazma.com |
Structural-Activity Relationship Studies for Magnesium-Butyrate Linkage
The linkage between magnesium and butyrate in magnesium dibutyrate is an ionic bond between the positively charged magnesium ion (Mg²⁺) and two negatively charged butyrate anions (C₄H₇O₂⁻). The biological activity of this compound is largely dictated by the properties of its individual components.
Magnesium itself is a crucial cofactor for numerous enzymes and plays a significant role in various physiological processes, including those in the brain, heart, and skeletal muscles. physiology.org It is essential for the stability of macromolecules and as a signaling molecule. nih.govacs.org
Butyrate's primary mechanism of action, as previously discussed, is the inhibition of HDACs. nih.gov This activity is dependent on the butyrate molecule itself. Structure-activity relationship studies on other molecules have shown that the chemical structure is critical for biological function. For instance, studies on ester bonds in prodrugs highlight how modifications can dramatically alter biological activity. acs.org
In the context of magnesium dibutyrate, the dissociation of the salt in the body releases magnesium ions and butyrate ions, which then exert their respective biological effects. The "structure-activity relationship" is therefore more about the combined and potentially synergistic effects of these two components rather than the intact magnesium-butyrate linkage itself.
Synergistic and Antagonistic Interactions with Other Biological Molecules and Pathways
The components of magnesium dibutyrate, magnesium and butyrate, can interact with various biological molecules and pathways, leading to synergistic or antagonistic effects.
Magnesium has been shown to have synergistic effects when combined with other nutrients. For example, a combination of magnesium and vitamin B6 has demonstrated a synergistic effect in reducing anxiety-related premenstrual symptoms. nih.govfrontiersin.org Magnesium's role as a calcium channel antagonist means it can influence pathways regulated by calcium signaling. nih.gov
Butyrate also exhibits synergistic interactions. For instance, it can enhance the activity of other therapeutic agents. One study showed that butyrate enhanced the activity of bezafibrate (B1666932) in inducing the expression of FGF21, a metabolic regulator. nih.gov In another study, the postbiotic sodium butyrate was found to have a synergistic antiproliferative effect with the drug dexamethasone (B1670325) on gastric adenocarcinoma cells. semanticscholar.org
Conversely, antagonistic interactions can also occur. As mentioned earlier, butyrate has been shown to inhibit the uptake of magnesium in intestinal cells, which represents an antagonistic interaction between the two components of magnesium dibutyrate at the cellular level. nih.govnih.gov
Magnesium can also have antagonistic effects, for example, by blocking certain ion channels. researchgate.net
Future Directions in Fundamental Research on Magnesium Dibutyrate
Elucidation of Unexplored Molecular Targets and Downstream Pathways
The primary known mechanisms of butyrate (B1204436) action include the inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs). nih.govfrontiersin.org However, a significant frontier in research is the identification of novel molecular targets and the intricate downstream signaling cascades they initiate.
Future research should focus on:
Expanding the Scope of HDAC Inhibition: Butyrate is known to inhibit class I and IIa HDACs. frontiersin.org However, the specific isoforms most potently affected and the functional consequences of their inhibition in different cell types remain to be fully characterized. Research is needed to explore the non-histone protein targets of butyrate-induced acetylation, which can regulate protein stability, localization, and interactions, thereby altering cellular activity independently of gene expression. frontiersin.org
Identifying Novel Direct Binding Partners: Beyond HDACs and GPCRs, butyrate may directly interact with other proteins to modulate their function. A Drug Affinity Responsive Target Stability (DARTS) based proteomics approach successfully identified the M2 isoform of pyruvate (B1213749) kinase (PKM2) as a direct binding target of butyrate. nih.gov This interaction activates PKM2, reprogramming cancer cell metabolism. nih.gov This demonstrates the potential for discovering entirely new mechanisms of action. Future studies could use similar unbiased screening approaches to find other unknown protein targets.
Mapping Crosstalk in Signaling Pathways: Butyrate influences numerous signaling pathways, including PI3K/Akt, MAPK, NF-κB, and Wnt. nih.govpnas.org The way these pathways intersect and influence one another under butyrate's influence is a complex and under-explored area. nih.gov For instance, butyrate's inhibition of the PI3K/Akt pathway may be linked to its ability to decrease PD-L1 expression, suggesting a role in immunomodulation that warrants deeper investigation. nih.gov
Investigating the Role of the Magnesium Cation: The specific influence of the magnesium ion in magnesium dibutyrate on cellular uptake, target engagement, and downstream signaling of butyrate is currently unknown. Research is required to determine if magnesium modulates the activity of butyrate-dependent transporters or influences the conformation of butyrate's molecular targets.
Table 1: Known and Potential Molecular Targets of Butyrate
| Target Class | Specific Examples | Known/Potential Downstream Effects | Research Gap |
| Enzymes | Histone Deacetylases (HDACs) 1, 2, 3, 8 frontiersin.org | Epigenetic regulation, gene transcription, cell differentiation frontiersin.orggoogle.com | Isoform specificity, non-histone targets frontiersin.org |
| Pyruvate Kinase M2 (PKM2) nih.gov | Metabolic reprogramming, inhibition of Warburg effect nih.gov | Identification of other direct enzyme targets | |
| Receptors | G Protein-Coupled Receptors (GPR41, GPR43, GPR109A) nih.govfrontiersin.org | Regulation of gut hormone secretion, immune cell modulation frontiersin.orgnih.gov | Ligand-receptor dynamics, signaling in extra-intestinal tissues |
| Signaling Proteins | PI3K/Akt/mTOR Pathway nih.govnih.gov | Regulation of cell proliferation, migration, and autophagy nih.govnih.gov | Crosstalk with other pathways, role in immune checkpoint regulation nih.gov |
| NF-κB Pathway nih.govresearchgate.net | Modulation of inflammatory responses nih.govresearchgate.net | Upstream activators and specific gene targets regulated by butyrate |
Development of Advanced Analytical Techniques for In Situ Biochemical Monitoring
Understanding the precise mechanisms of magnesium dibutyrate requires the ability to monitor the concentration and activity of butyrate in real-time and within its complex biological environment. Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) often lack the necessary speed and sensitivity for dynamic in situ measurements. acs.org
Future advancements should prioritize:
High-Throughput and Sensitive Mass Spectrometry Platforms: There is a need for robust, rapid-throughput analytical methods for the absolute quantification of SCFAs. acs.org The development of platforms like ultrahigh-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QqQ-MS) combined with derivatization agents allows for fast, sensitive, and expandable analysis of butyrate and its metabolites in complex samples like fecal contents. acs.org
Isotopic Labeling for Mechanistic Studies: Using isotopically labeled substrates (e.g., 13C-labeled carbohydrates) is a powerful strategy for tracing the metabolic fate of butyrate. acs.org This allows researchers to elucidate its production by specific microbial strains and its incorporation into various metabolic pathways within host cells, providing direct mechanistic insights that are otherwise unattainable. acs.org
Real-Time, Non-Invasive Monitoring: The development of non-invasive techniques for in situ monitoring remains a significant challenge. Online Fourier-transform infrared (FTIR) spectroscopy, coupled with multivariate analysis, has been applied to monitor the synthesis of butyl butyrate and could be adapted for biological systems. rsc.org The ultimate goal is to develop biosensors or imaging agents capable of reporting local butyrate concentrations within tissues or even single cells in real-time.
Table 2: Comparison of Analytical Techniques for Butyrate Analysis
| Technique | Principle | Advantages | Limitations for In Situ Monitoring | Future Direction |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection (e.g., FID, MS). researchgate.net | High resolution, well-established. researchgate.net | Requires sample derivatization, not suitable for real-time analysis. acs.org | Miniaturization, faster run times. |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid phase followed by detection (e.g., UV, MS). acs.org | Versatile for non-volatile derivatives. | Slower than modern techniques, may lack sensitivity. acs.org | Coupling with high-resolution MS (e.g., Orbitrap). creative-proteomics.com |
| UHPLC-MS/MS | Rapid liquid chromatography with highly sensitive and specific mass detection. acs.org | High speed, high sensitivity, suitable for complex matrices. acs.org | Still requires sample extraction and processing. | Integration with microfluidic "organ-on-a-chip" systems. |
| Nuclear Magnetic Resonance (NMR) | Measures nuclear spin properties to identify and quantify molecules. acs.org | Non-destructive, provides structural information. | Lower sensitivity compared to MS. acs.org | Hyperpolarization techniques to boost signal. |
| FTIR Spectroscopy | Measures absorption of infrared light by molecular bonds. rsc.org | Potential for online, real-time monitoring. rsc.org | Complex data interpretation, water interference in biological samples. | Development of advanced chemometric models and fiber-optic probes. |
Mechanistic Investigations in More Complex and Physiologically Relevant Biological Systems
Much of the current understanding of butyrate's function comes from studies on immortalized cell lines and simplified animal models. nih.govnih.gov While foundational, these systems may not fully recapitulate the complex cellular and microbial interactions occurring in a living organism.
Future research must move towards:
Advanced In Vitro Models: The use of organoid and "organ-on-a-chip" technology can provide more physiologically relevant models of the intestinal epithelium and other organs like the liver. These systems allow for the co-culture of multiple cell types and even microbial communities, enabling the study of complex interactions, such as those involved in the gut-liver axis, in a controlled environment. nih.gov
Humanized and Gnotobiotic Animal Models: To understand the interplay between diet, microbiota, and host response to magnesium dibutyrate, gnotobiotic animal models (colonized with known microbial communities) are invaluable. Fecal microbiota transplantation (FMT) studies in mice have already demonstrated that butyrate's beneficial effects can be dependent on the gut microbiota. jci.org Humanized models, which harbor a human gut microbiome, will be crucial for translating findings to human physiology.
Context-Dependent Studies: The effects of butyrate can differ based on the physiological state of the host. For example, oral butyrate was shown to improve glucose metabolism in lean individuals but not in those with metabolic syndrome. jci.org Future investigations must consider these context-dependent effects, exploring the mechanisms of magnesium dibutyrate in models of various diseases, such as non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and neurodegenerative disorders. nih.gov
Rational Design of Modified Magnesium Dibutyrate Derivatives for Specific Biological Interactions and Improved Stability
A significant limitation of butyrate as a therapeutic agent is its rapid metabolism and clearance, which can limit its systemic bioavailability. nih.gov The rational design of modified butyrate derivatives offers a promising strategy to overcome this challenge and enhance its therapeutic potential.
Key areas for future development include:
Structure-Based Drug Design: With increasing knowledge of butyrate's molecular targets, such as HDACs and PKM2, computational modeling and rational design can be employed to create derivatives with enhanced binding affinity and specificity. nih.govresearchgate.net This involves modifying the chemical structure to improve interactions with the target's binding pocket, potentially leading to greater potency and reduced off-target effects. google.combiorxiv.org
Development of Prodrugs: Creating prodrugs that release butyrate upon metabolic cleavage in target tissues is a viable strategy. Butyrate prodrugs derived from monosaccharides have been developed to improve pharmacokinetic properties. nih.gov Future designs could involve linking butyrate to molecules that are specifically taken up by certain cell types, thereby achieving targeted delivery.
Improving Physicochemical Stability: Rational design can be used to create compounds that are more stable in the physiological environment. google.com For magnesium dibutyrate, this could involve creating more complex salts or co-crystals that modulate its solubility, dissolution rate, and stability in the gastrointestinal tract, potentially leading to more sustained butyrate release. The interplay between the magnesium cation and the butyrate derivative would be a key aspect of this design process. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
